3-Dehydroxy Chlorthalidone 3-Dehydroxy Chlorthalidone 3-Dehydroxy Chlorthalidone is an metabolite of Chlorthalidone, a diuretic and antihypertensive agent
Brand Name: Vulcanchem
CAS No.: 82875-49-8
VCID: VC0193044
InChI: InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)
SMILES: C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N
Molecular Formula: C14H11ClN2O3S
Molecular Weight: 322.77

3-Dehydroxy Chlorthalidone

CAS No.: 82875-49-8

Cat. No.: VC0193044

Molecular Formula: C14H11ClN2O3S

Molecular Weight: 322.77

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Dehydroxy Chlorthalidone - 82875-49-8

CAS No. 82875-49-8
Molecular Formula C14H11ClN2O3S
Molecular Weight 322.77
IUPAC Name 2-chloro-5-(3-oxo-1,2-dihydroisoindol-1-yl)benzenesulfonamide
Standard InChI InChI=1S/C14H11ClN2O3S/c15-11-6-5-8(7-12(11)21(16,19)20)13-9-3-1-2-4-10(9)14(18)17-13/h1-7,13H,(H,17,18)(H2,16,19,20)
SMILES C1=CC=C2C(=C1)C(NC2=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N

Chemical Identity and Structural Characteristics

3-Dehydroxy Chlorthalidone represents a metabolic derivative of Chlorthalidone, characterized by the absence of a hydroxyl group at the 3-position of the isoindole ring structure. This structural modification distinguishes it from the parent compound while maintaining its core chemical framework.

The compound is officially identified by CAS Number 82875-49-8 and is known by several synonyms, including 2-Chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)-benzenesulfonamide and 3-Deoxy Chlorthalidone . Its IUPAC name is 2-chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide, reflecting its chemical structure consisting of a chlorinated benzenesulfonamide moiety attached to an isoindolinone ring system.

The molecular structure contains 14 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom, yielding the empirical formula C14H11ClN2O3S . This arrangement results in a molecular weight of 322.77 g/mol, which is slightly lower than that of Chlorthalidone (338.8 g/mol) due to the absence of the hydroxyl group .

Structural Comparison with Chlorthalidone

The key structural difference between 3-Dehydroxy Chlorthalidone and its parent compound is the absence of the hydroxyl (-OH) group at the 3-position of the isoindole ring. This modification results in a compound with potentially different physicochemical properties and metabolic behavior, though maintaining significant structural similarity to Chlorthalidone.

Chlorthalidone contains an additional oxygen atom (C14H11ClN2O4S) compared to 3-Dehydroxy Chlorthalidone (C14H11ClN2O3S), which accounts for the 16 g/mol difference in molecular weight between the two compounds . This structural change likely influences the compound's polarity, solubility profile, and potentially its binding interactions with biological targets.

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Dehydroxy Chlorthalidone is essential for its identification, handling, and application in research and analytical contexts. These properties determine its behavior in various environments and influence its storage requirements and stability profile.

Physical Appearance and Basic Properties

3-Dehydroxy Chlorthalidone appears as a pale brown to light brown solid under standard conditions . Its physical form and coloration provide important identifying characteristics for quality control purposes in analytical and research settings.

The following table summarizes the key physical and chemical properties of 3-Dehydroxy Chlorthalidone:

PropertyValueReference
AppearancePale brown to light brown solid
Molecular FormulaC14H11ClN2O3S
Molecular Weight322.77 g/mol
Melting Point>239°C (decomposition)
Density1.493±0.06 g/cm³ (Predicted)
pKa9.57±0.60 (Predicted)
FormSolid

Solubility Profile

The solubility characteristics of 3-Dehydroxy Chlorthalidone are relevant for its handling in laboratory and analytical settings. The compound exhibits limited solubility in common organic solvents, being slightly soluble in dimethyl sulfoxide (DMSO) and slightly soluble in methanol when heated . This limited solubility profile may present challenges for formulation and analytical procedures, requiring careful consideration of solvent systems when working with this compound.

Unlike many pharmaceutical compounds, 3-Dehydroxy Chlorthalidone shows poor solubility in water, which influences its behavior in biological systems and may affect its bioavailability and distribution in physiological environments. The solubility characteristics align with its relatively hydrophobic structure, particularly compared to Chlorthalidone which contains an additional hydroxyl group that enhances polarity.

Analytical Methods for Detection and Quantification

The accurate detection and quantification of 3-Dehydroxy Chlorthalidone are crucial for pharmaceutical research, metabolism studies, and quality control applications. Several analytical techniques have been employed for these purposes, each offering specific advantages for particular research contexts.

Chromatographic Techniques

High-performance liquid chromatography (HPLC) represents one of the primary analytical methods for detecting and quantifying 3-Dehydroxy Chlorthalidone. HPLC analysis typically employs UV detection at 205 nm wavelength to achieve sensitive and specific quantification . This approach enables accurate purity assessment and quantitative determination in various matrices.

For more complex biological samples, liquid chromatography coupled with mass spectrometry (LC-MS) offers enhanced sensitivity and specificity. This technique is particularly valuable for metabolism studies and pharmacokinetic analyses where detection of low concentrations in complex biological matrices is required.

Spectroscopic Methods

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information about 3-Dehydroxy Chlorthalidone and is commonly used to confirm its identity . Both proton (¹H) and carbon (¹³C) NMR can yield valuable structural insights, helping to distinguish this compound from closely related derivatives or impurities.

Mass spectrometry (MS) offers another powerful tool for structural characterization and can confirm the molecular weight and fragmentation pattern of 3-Dehydroxy Chlorthalidone. The technique provides high specificity and can be particularly useful for distinguishing between structurally similar compounds.

Specialized Analytical Standards

For advanced research applications, particularly those involving quantitative analysis in complex matrices, deuterated analogues like 3-Dehydroxy Chlorthalidone-d4 serve as valuable internal standards . The incorporation of deuterium atoms into the molecule creates a compound with nearly identical chemical properties but a distinctive mass, enabling precise quantification through isotope dilution techniques.

These deuterated standards help compensate for matrix effects, extraction variability, and instrumental fluctuations in analytical procedures, enhancing the accuracy and reliability of quantitative determinations. The availability of such standards highlights the importance of 3-Dehydroxy Chlorthalidone in pharmaceutical research and analytical chemistry.

Research Applications and Significance

3-Dehydroxy Chlorthalidone serves several important functions in pharmaceutical research and development, particularly in contexts related to hypertension treatment and diuretic medications.

Metabolism Studies and Pharmacokinetics

As a metabolite of Chlorthalidone, 3-Dehydroxy Chlorthalidone provides valuable insights into the metabolism and pharmacokinetics of this important antihypertensive drug. Identifying and characterizing metabolites is crucial for understanding a drug's complete metabolic pathway, potential active metabolites, and factors that might influence individual variability in drug response.

The study of metabolites like 3-Dehydroxy Chlorthalidone can reveal important information about:

Analytical Reference Standards

One of the primary applications of 3-Dehydroxy Chlorthalidone is as a reference standard for analytical methods, particularly in:

  • Therapeutic drug monitoring of Chlorthalidone

  • Quality control testing of pharmaceutical formulations

  • Metabolism studies and pharmacokinetic analyses

  • Method development and validation for analytical procedures

Comparison with Related Compounds

Comparing 3-Dehydroxy Chlorthalidone with its parent compound and other related structures provides valuable context for understanding its unique properties and potential applications.

Structural and Property Comparisons

The following table provides a comparative overview of 3-Dehydroxy Chlorthalidone and its parent compound, Chlorthalidone:

Property3-Dehydroxy ChlorthalidoneChlorthalidone
Molecular FormulaC14H11ClN2O3SC14H11ClN2O4S
Molecular Weight322.77 g/mol338.8 g/mol
Primary Structural FeatureLacks hydroxyl group at position 3Contains hydroxyl group at position 3
FunctionMetabolite, Reference StandardActive Pharmaceutical Ingredient
Primary Clinical UseResearch purposesDiuretic, Antihypertensive
IUPAC Name2-chloro-5-(2,3-dihydro-3-oxo-1H-isoindol-1-yl)benzenesulfonamide(RS)-2-chloro-5-(3-hydroxy-1-oxo-isoindolin-3-yl)benzene sulfonamide

The structural difference—specifically the absence of the hydroxyl group—likely influences the compound's physicochemical properties, potentially affecting its polarity, solubility, and binding interactions with biological targets.

Metabolic Relationship

As a metabolite, 3-Dehydroxy Chlorthalidone represents one component of Chlorthalidone's metabolic pathway in biological systems. This relationship provides insights into:

Understanding this metabolic relationship contributes to the broader knowledge base regarding diuretic medications and their processing in the body, potentially informing future drug development efforts targeting improved pharmacokinetic profiles or reduced variability in therapeutic response.

Current Research and Future Directions

The study of 3-Dehydroxy Chlorthalidone continues to evolve, with several key areas of ongoing research and potential future investigations that could enhance our understanding of this compound and its relevance to pharmaceutical science.

Advanced Analytical Methodologies

Research into improved analytical methods for detecting and quantifying 3-Dehydroxy Chlorthalidone in complex biological matrices represents an ongoing area of investigation. Advancements in this field include:

  • Development of more sensitive and specific LC-MS/MS methods

  • Application of novel extraction techniques to improve recovery from biological samples

  • Creation of advanced deuterated standards for precise quantification

  • Implementation of automated analytical approaches for high-throughput applications

These methodological improvements support more accurate and comprehensive metabolism studies, enabling researchers to better understand the pharmacokinetic profile of Chlorthalidone and its metabolites.

Metabolomic Investigations

Comprehensive metabolomic studies integrating 3-Dehydroxy Chlorthalidone into the broader context of Chlorthalidone metabolism offer promising avenues for future research. Such investigations could reveal:

  • Complete metabolic pathways and inter-conversion dynamics

  • Correlations between metabolite levels and therapeutic outcomes

  • Individual genetic factors influencing metabolite formation

  • Potential biomarkers for predicting treatment response or adverse effects

These investigations would contribute to a more personalized approach to antihypertensive therapy, potentially enabling more precise dose adjustments and treatment selection based on individual metabolic profiles.

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